molecular formula C10H6Br4N2 B12042828 2,3-Bis(dibromomethyl)quinoxaline CAS No. 32602-06-5

2,3-Bis(dibromomethyl)quinoxaline

Cat. No.: B12042828
CAS No.: 32602-06-5
M. Wt: 473.78 g/mol
InChI Key: PHJIAEAPYCJUOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Bis(dibromomethyl)quinoxaline is a chemical compound with the molecular formula C10H8Br2N2. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. This compound is known for its unique structure, which includes two bromomethyl groups attached to the quinoxaline ring. It has a molecular weight of 315.992 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(dibromomethyl)quinoxaline typically involves the bromination of 2,3-dimethylquinoxaline. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine compounds.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(dibromomethyl)quinoxaline can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl groups.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of quinoxaline derivatives with various substituents.

    Oxidation: Formation of quinoxaline-2,3-dicarboxylic acid or related compounds.

    Reduction: Formation of 2,3-dimethylquinoxaline.

Scientific Research Applications

2,3-Bis(dibromomethyl)quinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Bis(dibromomethyl)quinoxaline is not fully understood. it is believed to interact with various molecular targets due to its reactive bromomethyl groups. These groups can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylquinoxaline: Lacks the bromomethyl groups, making it less reactive.

    2,3-Dichloromethylquinoxaline: Similar structure but with chlorine atoms instead of bromine.

    2,3-Dibromomethylbenzimidazole: Similar reactivity but different core structure.

Uniqueness

2,3-Bis(dibromomethyl)quinoxaline is unique due to its specific substitution pattern on the quinoxaline ring. The presence of two bromomethyl groups makes it highly reactive and versatile for various chemical transformations, setting it apart from other quinoxaline derivatives .

Properties

CAS No.

32602-06-5

Molecular Formula

C10H6Br4N2

Molecular Weight

473.78 g/mol

IUPAC Name

2,3-bis(dibromomethyl)quinoxaline

InChI

InChI=1S/C10H6Br4N2/c11-9(12)7-8(10(13)14)16-6-4-2-1-3-5(6)15-7/h1-4,9-10H

InChI Key

PHJIAEAPYCJUOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)C(Br)Br)C(Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.